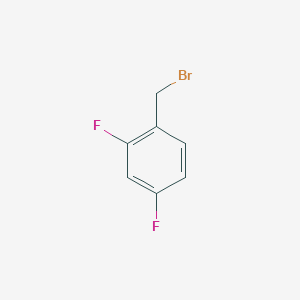

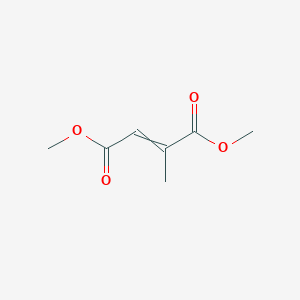

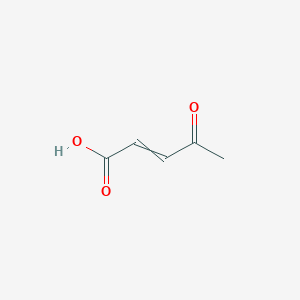

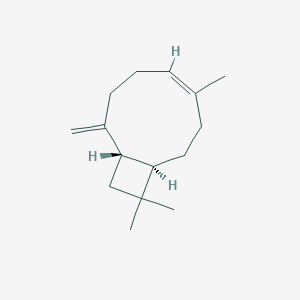

![molecular formula C11H14O4 B031584 5-[(2-Methoxyethoxy)methyl]-2H-1,3-Benzodioxol CAS No. 87437-42-1](/img/structure/B31584.png)

5-[(2-Methoxyethoxy)methyl]-2H-1,3-Benzodioxol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole (5-MEMBD) is an important synthetic intermediate and building block for the synthesis of a variety of heterocyclic compounds. It is a versatile synthetic intermediate and can be used in a variety of synthetic pathways. It is a colorless, odorless, and non-toxic compound that is soluble in organic solvents such as acetone, ethanol, and methanol. 5-MEMBD has been used in the synthesis of a wide range of molecules, including drugs, pesticides, and other pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole is not yet fully understood. However, it is believed that the reaction of 2-methoxyethanol with 1,3-benzodioxole proceeds through an SN2 reaction. The Lewis acid catalyst activates the 2-methoxyethanol and facilitates the nucleophilic attack of the 2-methoxyethanol on the 1,3-benzodioxole to form 5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole.

Biochemical and Physiological Effects

The biochemical and physiological effects of 5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole have not yet been studied in detail. However, it is believed that 5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole may have potential applications in the treatment of certain diseases, such as cancer and diabetes. It is also possible that 5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole may have anti-inflammatory and antioxidant properties.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole in laboratory experiments is its low cost and easy availability. It is also non-toxic and can be synthesized using simple and inexpensive methods. However, there are some limitations to using 5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole in laboratory experiments. For example, it is not very stable and can decompose in the presence of light or heat. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.

Zukünftige Richtungen

Future research on 5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole should focus on understanding its mechanism of action and biochemical and physiological effects. In addition, further studies should be conducted to determine its potential applications in the treatment of various diseases. Furthermore, research should be conducted to develop more efficient and cost-effective methods for the synthesis of 5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole. Finally, research should be conducted to explore its potential applications in the synthesis of polymers, organic dyes and pigments, and organic semiconductors.

Synthesemethoden

The synthesis of 5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole can be achieved via several methods. One of the most commonly used methods is the reaction of 2-methoxyethanol with 1,3-benzodioxole in the presence of a catalytic amount of a Lewis acid. The reaction is carried out at room temperature and yields 5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole in good yields. Another method involves the reaction of 2-methoxyethanol with 1,3-benzodioxole in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and yields 5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole in good yields.

Wissenschaftliche Forschungsanwendungen

Synthese von thermoresponsiven Polymeren

Diese Verbindung wird bei der Synthese von thermoresponsiven Polymeren verwendet . Diese Polymere weisen eine kritische Phasenumwandlungstemperatur in Wasser auf, die durch Veränderung des Einsatzverhältnisses von OEGMA und MEO2MA fein abgestimmt werden kann . Sie können sich zu sphärischen Mizellen selbstorganisieren, wobei sich der thermosensitive Block in der Korona und das POSS im Kern befinden . Diese Eigenschaft macht sie potenziell nützlich in der Materialwissenschaft und Biotechnologie .

Katalysatoren für die Copolymerisation

Die Verbindung wird auch bei der Copolymerisation von Ethylen mit polaren Monomeren zur Herstellung von funktionellen Polyolefinen verwendet . Dieser Prozess ist aufgrund seiner einfachen Bedienung und kontrollierbaren Produktmikrostruktur attraktiv . Günstige Nickelkatalysatoren wurden ausgiebig für die Synthese von polaren Polyethylenen eingesetzt .

Synthese von funktionellen Blockcopolymeren

Die Verbindung wird bei der Synthese von funktionellen Blockcopolymeren verwendet . Das Ziel ist es, das Polymer mit einem zahlenmittleren Molekulargewicht (Mn) von etwa 120 herzustellen, das 20–40 % Poly(2-(Methoxyethoxy)ethylmethacrylat) nach Masse enthalten würde .

Eigenschaften

IUPAC Name |

5-(2-methoxyethoxymethyl)-1,3-benzodioxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-12-4-5-13-7-9-2-3-10-11(6-9)15-8-14-10/h2-3,6H,4-5,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIZNARXTPKVTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC1=CC2=C(C=C1)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70531654 |

Source

|

| Record name | 5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70531654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87437-42-1 |

Source

|

| Record name | 5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70531654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.